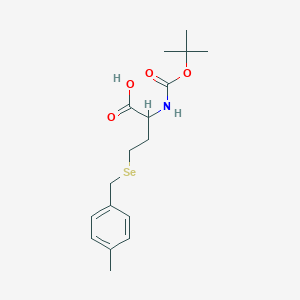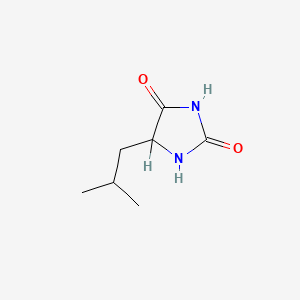
5-Isobutylimidazolidine-2,4-dione
Vue d'ensemble
Description
5-Isobutylimidazolidine-2,4-dione is a chemical compound with the CAS Number: 67337-73-9 and a molecular weight of 156.18 . It is a white to off-white powder or crystals .
Synthesis Analysis
A novel series of thiazolidine-2,4-dione molecules, which could include 5-Isobutylimidazolidine-2,4-dione, was derived and their chemical structures were established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .
Molecular Structure Analysis
The molecular structure of 5-Isobutylimidazolidine-2,4-dione was confirmed using physiochemical parameters and spectral techniques (1H-NMR, IR, MS, etc.) . The structure of the thiazolidine-2,4-dione scaffold, which is a part of 5-Isobutylimidazolidine-2,4-dione, consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .
Physical And Chemical Properties Analysis
5-Isobutylimidazolidine-2,4-dione is a white to off-white powder or crystals . It has a molecular formula of C7H12N2O2 and a molecular weight of 156.18200 .
Applications De Recherche Scientifique
Electrochemical Behavior and Oxidation Mechanisms
5-Isobutylimidazolidine-2,4-dione and its derivatives have been studied for their electrochemical behavior. Nosheen et al. (2012) investigated the electrochemical oxidation of hydantoins, including derivatives of imidazolidine-2,4-dione, at a glassy carbon electrode. Their research highlighted the structure-activity relationships and explored unexplored biochemical pathways of these compounds (Nosheen et al., 2012).
DNA Binding Studies
Imidazolidine derivatives, including those similar to 5-Isobutylimidazolidine-2,4-dione, have shown promise in DNA binding studies, which is crucial for anti-cancer drug development. Shah et al. (2013) studied the DNA binding affinity of novel imidazolidine derivatives, indicating their potential as effective anti-cancer drugs (Shah et al., 2013).
Synthesis and Structural Exploration
The synthesis and structural exploration of imidazolidine-2,4-dione derivatives have been a subject of interest. Prasad et al. (2018) synthesized and characterized new racemic imidazolidine-2,4-dione derivatives, providing insights into their structural properties and thermal stability (Prasad et al., 2018).
Asymmetric Catalysis and Anticancer Activity
Derivatives of imidazolidine-2,4-dione have been used in asymmetric catalysis and shown potential anticancer activities. Jiao et al. (2016) reported the application of thiazolidin-2,4-diones as nucleophiles in asymmetric catalysis, leading to biologically important compounds with satisfactory anticancer activities (Jiao et al., 2016).
Antioxidant and Antiradical Properties
Marc et al. (2019) synthesized phenolic derivatives of thiazolidine-2,4-dione, assessing their antioxidant and antiradical properties. This research contributes to the development of new antioxidants for diseases where oxidative stress is a root cause (Marc et al., 2019).
Hypoglycemic Activity
The hypoglycemic activity of imidazolidine-2,4-dione derivatives has been investigated. Oguchi et al. (2000) designed and synthesized a series of these derivatives, evaluating their effect on insulin-induced adipocyte differentiation and their hypoglycemic activity, which is relevant for diabetes treatment (Oguchi et al., 2000).
Mécanisme D'action
Thiazolidinediones or TZDs, which include 5-Isobutylimidazolidine-2,4-dione, act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ (PPAR-gamma, PPARG). The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Safety and Hazards
Propriétés
IUPAC Name |
5-(2-methylpropyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRZLHCGXUHRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875684 | |
| Record name | 2,4-IMIDAZOLIDINEDIONE, 5-(2-METHYLPROPYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isobutylimidazolidine-2,4-dione | |
CAS RN |
58942-03-3, 67337-73-9, 55666-11-0 | |
| Record name | 5-Isobutylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058942033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Imidazolidinedione, 5-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067337739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67337-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-IMIDAZOLIDINEDIONE, 5-(2-METHYLPROPYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Imidazolidinedione, 5-(2-methylpropylidene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



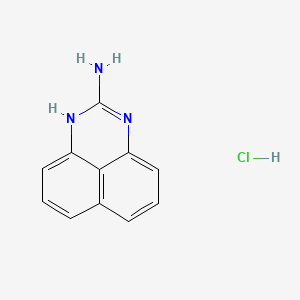
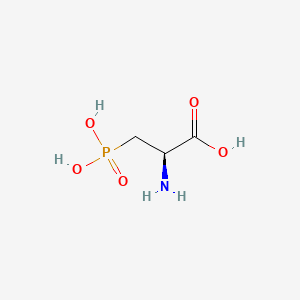
![Spiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B3021757.png)



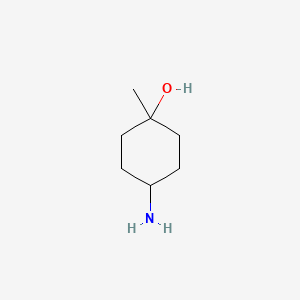


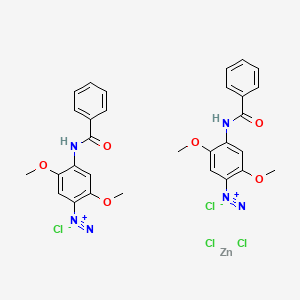
![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3021769.png)
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B3021771.png)
